![molecular formula C19H22N2O2S B5148478 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5148478.png)
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki–Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Material Science: The thiophene ring makes this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide depends on its application:
In medicinal chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
In material science: The thiophene ring can participate in π-π stacking interactions, enhancing the electronic properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide: can be compared with other thiophene carboxamides and piperidine derivatives, such as:
Uniqueness
The unique combination of the thiophene ring, piperidine moiety, and phenyl group in this compound provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-16-10-11-17(24-16)18(22)20-15-8-6-14(7-9-15)19(23)21-12-4-3-5-13-21/h6-11H,2-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFIVDWIWJIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
![[2-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5148424.png)
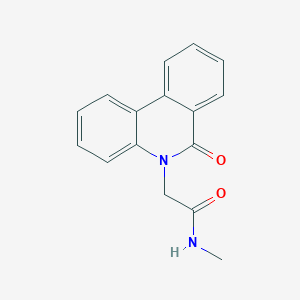
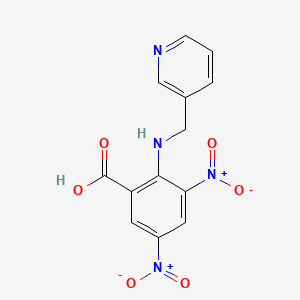
![1,7-Dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)
![5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
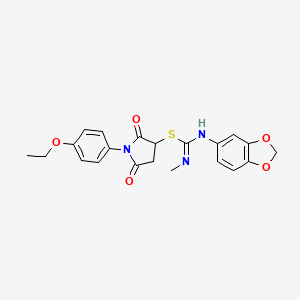

![2-(2-{4-[(4-methoxy-3-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5148457.png)
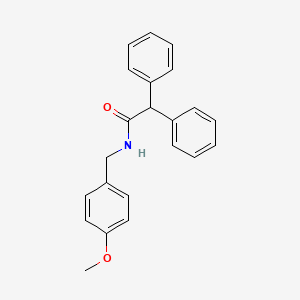
![2-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5148462.png)
![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)
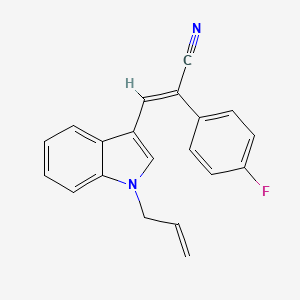
![1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5148486.png)
